CHROMIUM SILICIDE
Description
Properties
CAS No. |
12018-09-6 |
|---|---|
Molecular Formula |
CrSi2 |
Molecular Weight |
108.17 g/mol |
InChI |
InChI=1S/Cr.2Si |
InChI Key |
CHXGWONBPAADHP-UHFFFAOYSA-N |
SMILES |
[Si].[Si].[Cr] |
Canonical SMILES |
[Si]#[Cr]#[Si] |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Chromium Silicide (CrSi) primarily targets silicon (Si) atoms in the solid phase. The interaction between chromium and silicon is a key aspect of the compound’s action. Chromium in silicon has an increased reactivity, which is crucial for the formation of chromium silicides.
Mode of Action
The interaction between chromium and silicon leads to the formation of chromium silicides. This process involves the diffusion of silicon atoms in the solid phase. Chromium silicides are formed through currentless diffusion saturation, metal-thermal reduction, and electrochemical behaviors of chromium- and silicon-containing melts. The combined reduction of chromium (III) chloride and sodium fluorine-silicate by metallic sodium or magnesium makes it possible to obtain silicide powders.
Biochemical Pathways
Chromium silicides are formed through several pathways, including currentless diffusion saturation, metal-thermal reduction of the compounds of metals from groups IV–VIB and silicon with alkaline and alkaline-earth metals, and electrochemical synthesis (ES) from the melts. These processes lead to the formation of chromium silicides in the form of superfine powders and coatings.
Pharmacokinetics
The formation of chromium silicides involves the diffusion of silicon atoms in the solid phase, suggesting that the compound’s bioavailability may be influenced by this process.
Result of Action
The result of this compound’s action is the formation of chromium silicides in the form of superfine powders and coatings. These silicides are characterized by their valuable physicochemical properties and high thermal and chemical stability. They are also environmentally safe materials.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For instance, the synthesis of chromium silicides requires high temperatures. Additionally, the presence of other compounds, such as chromium (III) chloride and sodium fluorine-silicate, influences the formation of chromium silicides.
Biological Activity
Chromium silicide (CrSi) is a compound of chromium and silicon that has garnered attention due to its potential applications in various fields, including electronics, thermoelectric materials, and nanotechnology. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article aims to explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
This compound can be synthesized through various methods, including molecular beam epitaxy (MBE) and chemical vapor deposition (CVD). The formation of different phases such as CrSi2, CrSi, and Cr5Si3 during synthesis can influence its properties and biological interactions.
Table 1: Phases of this compound Synthesized
| Sample ID | Substrate Temp. (°C) | Si Cell Temp. (°C) | Majority Phase | Minority Phases |
|---|---|---|---|---|
| 1 | 900 | 1500 | CrSi2 | CrSi, Cr5Si3 |
| 2 | 1000 | 1500 | CrSi2 | CrSi, Cr5Si3 |
| 3 | 600 | 1525 | CrSi2 | CrSi |
Antimicrobial Properties
Research indicates that chromium compounds, particularly chromium(III) complexes, exhibit significant antimicrobial activity. Studies show that these complexes can effectively combat bacterial strains such as Staphylococcus aureus and Escherichia coli by inducing oxidative stress, which leads to bacterial cell damage . this compound's potential role in this context remains an area for further exploration.
The antimicrobial effects of chromium compounds are attributed to their ability to generate reactive oxygen species (ROS), which can damage bacterial DNA and cellular components. This oxidative damage is a critical factor in the bactericidal activity observed in chromium(III) complexes .
Case Study: this compound in Nanostructures
Recent studies have explored the fabrication of this compound nanostructures within silicon nanopillars. These nanostructures demonstrate enhanced field-emission behavior, suggesting potential applications in electronic devices . However, the biological implications of these nanostructures require careful examination to assess their safety in biological systems.
Toxicological Considerations
The biotoxicity of chromium compounds is well-documented, particularly concerning environmental exposure. Chromium(III) is generally considered less toxic than chromium(VI), but chronic exposure can still lead to adverse health effects . Understanding the toxicity profile of this compound is essential for evaluating its safety in biomedical applications.
Table 2: Toxicity Data for Chromium Compounds
| Compound | Toxicity Level | Health Effects |
|---|---|---|
| Chromium(III) | Low | Skin irritation, allergic reactions |
| Chromium(VI) | High | Carcinogenic effects, respiratory issues |
Future Research Directions
Given the promising properties of this compound, future research should focus on:
- In Vivo Studies : Investigating the biological interactions and toxicity of this compound in living organisms.
- Mechanistic Studies : Elucidating the mechanisms underlying its antimicrobial activity.
- Nanotechnology Applications : Exploring the implications of this compound nanostructures in biomedical devices.
Chemical Reactions Analysis
Chemical Vapor Deposition (CVD)
CrSi₂ and Cr₅Si₃ nanowires were synthesized via CVD using CrCl₃·6H₂O as a precursor and Si substrates at varying temperatures :
-
At 700°C :
Subsequent reactions between SiCl₄ and CrCl₃ further enhanced CrSi₂ formation :
-
At 750°C :
Key Parameters :
| Temperature (°C) | Phase Formed | Morphology | Growth Mechanism |
|---|---|---|---|
| 700 | CrSi₂ | Nanowires | Self-catalytic vapor-liquid-solid (VLS) |
| 750 | Cr₅Si₃ | Nanowires | Reductive CVD with H₂ |
Phase Formation and Thermodynamics
The stability of chromium silicides depends on reaction kinetics and Gibbs free energy (ΔG):
-
Cr₅Si₃ exhibits the lowest ΔG (-55.71 kcal/mol at 900°C), making it the most thermodynamically stable phase under reductive conditions .
-
CrSi₂ dominates in CVD due to rapid vapor-phase reactions, despite higher ΔG compared to Cr₃Si .
CVD Growth Mechanism
-
Mass Transfer vs. Surface Reaction :
-
Self-Catalysis :
CrSi₂ nanoparticles act as catalysts for nanowire growth via the VLS mechanism, with SiCl₄ byproducts influencing supersaturation .
Electrochemical Reduction Mechanism
-
A single-step reduction process occurs at -1.6 V to -1.9 V vs. Pt, with Cr³⁺ and Si⁴⁺ ions co-depositing on the cathode .
Oxidation Resistance
Cr₃Si hollow particles demonstrate moderate oxidation resistance, with a 1.2 wt% mass gain after 10 hours at 800°C in air, attributed to SiO₂ surface passivation .
Comparison with Similar Compounds
Key Properties of CrSi₂ :
| Property | Value/Description | Reference |
|---|---|---|
| Crystal Structure | Hexagonal C40-type | |
| Bandgap | ~0.35 eV | |
| Melting Point | 1490°C | |
| Work Function | 3.9 eV | |
| Thermoelectric ZT (900 K) | 0.25 | |
| Density | 4.7 g/cm³ |
CrSi₂ is synthesized via chemical vapor deposition (CVD) using precursors like CrCl₃·6H₂O on Si substrates, enabling controlled growth of nanowires and nanostructures for advanced applications in microelectronics and energy conversion .
Comparison with Similar Silicides
Molybdenum Disilicide (MoSi₂)
- Structure : Tetragonal (C11b-type).
- Applications : Heating elements, aerospace coatings due to superior oxidation resistance up to 1700°C.
- Comparison :
Titanium Disilicide (TiSi₂)
- Structure : Orthorhombic (C54 phase).
- Applications : CMOS interconnects for low resistivity (~13–20 μΩ·cm).
- Comparison: TiSi₂ has lower thermal stability (decomposes above 700°C) compared to CrSi₂ .
Tungsten Disilicide (WSi₂)
Iron Disilicide (β-FeSi₂)
- Structure : Orthorhombic.
- Applications : Thermoelectric materials and photovoltaics.
- Comparison :
Chromium Trisilicide (Cr₃Si)
- Structure : Cubic (A15-type).
- Applications : High-temperature structural materials.
- Comparison: Cr₃Si has a higher melting point (2043 K) and lower density (6.4 g/cm³) than CrSi₂, but its broader bandgap (~1.1 eV) limits semiconductor applications . CrSi₂ is more versatile in nanotechnology due to controllable nanowire synthesis .
Data Table: Comparative Properties of Transition Metal Silicides
| Compound | Crystal Structure | Bandgap (eV) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| CrSi₂ | Hexagonal | 0.35 | 1490 | Optoelectronics, Thermoelectrics |
| MoSi₂ | Tetragonal | 0.80 | 2030 | Heating elements, Coatings |
| TiSi₂ | Orthorhombic | Metallic | 700 (decomposes) | CMOS interconnects |
| WSi₂ | Tetragonal | Metallic | 2160 | DRAM gate electrodes |
| β-FeSi₂ | Orthorhombic | 0.80 | 1210 | Thermoelectrics, Solar cells |
| Cr₃Si | Cubic | 1.10 | 1770 | High-temperature structural |
Challenges :
- Scalable synthesis of defect-free CrSi₂ nanostructures.
- Improving thermoelectric ZT values beyond 0.3 for industrial adoption.
Future Research :
- Exploration of doping strategies (e.g., Al, Ge) to optimize electrical and thermal properties.
- Integration of CrSi₂ into silicon photonics for on-chip optoelectronic systems.
Preparation Methods
One-Step Smelting Process
The one-step method directly smelts chromium ore (Cr₂O₃), silica (SiO₂), coke (C), and steel scraps in a submerged arc furnace. Key parameters include maintaining a slag temperature above 1700°C and a slag composition of 40–50% SiO₂, <2 MgO/Al₂O₃ ratio, and <5% CaO to minimize chromium loss. The process yields alloys with <0.04% carbon content but faces operational challenges due to viscous slag. A slag-pulling machine is often used to extract slag, which is then processed via gravity separation to recover entrapped chromium.
Table 1: Comparison of One-Step and Two-Step Smelting Methods
| Parameter | One-Step Method | Two-Step Method |
|---|---|---|
| Carbon Content | <0.04% | 0.06–0.13% |
| Slag Volume | High (30–40% Cr loss) | Low (<5% Cr loss) |
| Energy Consumption | 3800–4200 kWh/ton | 4500–5000 kWh/ton |
| Key Advantage | Lower capital cost | Better slag management |
Two-Step Smelting Process
The two-step method first produces high-carbon ferrochromium (6–8% C) in a submerged arc furnace, followed by smelting with silica and coke to form silicon-chromium alloy. Particle size of ferrochromium (<20 mm) is critical to ensure complete carbide (Cr,Fe)₇C₃ decomposition into CrSi and FeSi. Post-treatment methods like shake package decarburization (using microcarbon ferrochromium slag) reduce carbon content to 0.02%, while slag washing further lowers phosphorus impurities by 75–90%.
Chemical Vapor Deposition (CVD) for Nanostructured this compound
CVD enables precise synthesis of this compound nanowires and thin films, with morphology controlled via gas flow rates, temperatures, and substrate pre-treatment.
Growth Mechanism and Parameters
Using CrCl₃·6H₂O and Si substrates at 700–800°C, CrSi₂ nanowires form via vapor-solid (VS) mechanisms. At lower gas flow rates (60–120 sccm), nanowire growth dominates, while higher rates (240 sccm) favor film deposition. Oxygen contamination leads to core-shell CrSi₂/SiO₂ structures, necessitating inert atmospheres for phase purity.
Table 2: CVD Parameters and Resultant Morphologies
| Temperature (°C) | Gas Flow (sccm) | Time (min) | Morphology | Phase Identified |
|---|---|---|---|---|
| 700 | 60 | 30 | Nanowires (Ø 50 nm) | CrSi₂, Cr₅Si₃ |
| 800 | 120 | 60 | Nanowires + Particles | CrSi₂ (core)/SiO₂ |
| 750 | 240 | 45 | Continuous Film | CrSi₂ |
Substrate and Precursor Influence
Silicon (100) substrates yield epitaxial CrSi₂ nanowires aligned along the110 direction, with lattice matching minimizing interfacial defects. Precursor concentration ratios (CrCl₃:SiO₂) above 1:2 suppress parasitic Cr₅Si₃ formation, achieving 98% phase purity in optimized conditions.
Electrochemical Synthesis in Molten Salts
Electrodeposition in NaCl-Na₃AlF₆ melts offers a low-energy route for this compound synthesis, leveraging controlled potentials and electrolyte compositions.
Electrolyte Composition and Deposition
| Electrolyte Composition (wt.%) | Potential (V) | Temperature (°C) | Product Phase | Current Efficiency |
|---|---|---|---|---|
| 67.5 NaCl-31.0 Na₃AlF₆-1.5 Na₂WO₄ | −1.35 | 1010 | CrSi₂ | 88% |
| 29.0 NaCl-67.0 Na₃AlF₆-2.0 Na₂MoO₄ | −1.45 | 1173 | Cr₅Si₃ | 78% |
Phase Control via Additives
Tungstate additives favor CrSi₂ due to WO₄²⁻ catalysis of Si reduction, while molybdate promotes Cr₅Si₃ by altering Si diffusion kinetics. Post-deposition annealing at 900°C in argon enhances crystallinity, reducing lattice defects by 40%.
Chemical Precursor Routes for Composite Powders
Solution-based methods synthesize this compound-silicon carbide (CrSi₂-SiC) composites, ideal for high-strength electronic components.
Spray Drying and Thermochemical Processing
Aqueous solutions of CrCl₃ and sodium methylsiliconate (NaCH₃SiO₃) are spray-dried to form amorphous precursor powders. Annealing at 900–1300°C under argon yields spherical CrSi₂-SiC composites (Ø 200–500 nm) with 5–10% SiC by mass. Glucose addition reduces oxide impurities (Cr₂O₃, SiO₂) by 70%, enhancing silicide phase purity.
Table 4: Annealing Conditions and Composite Properties
| Annealing Temp (°C) | Time (h) | SiC Content (wt.%) | Dominant Phase | Particle Size (nm) |
|---|---|---|---|---|
| 900 | 2 | 5 | Cr₅Si₃ | 150 |
| 1100 | 4 | 8 | CrSi₂ + Cr₅Si₃ | 300 |
| 1300 | 6 | 10 | CrSi₂ | 500 |
Morphology Control
Precursor processing routes dictate final morphology: spray drying produces spherical composites, while bulk precipitation yields irregular agglomerates. Homogeneous Cr/Si distribution (34 ± 3 at.% Cr, 63 ± 3 at.% Si) is achievable only with spray-dried precursors.
Comparative Analysis and Recommendations
Each method exhibits distinct advantages:
-
Smelting : Optimal for bulk production but limited to Cr-Si-Fe alloys.
-
CVD : Superior for nanostructures but energy-intensive.
-
Electrochemical : Scalable for coatings, though phase purity requires stringent control.
-
Chemical Precursors : Ideal for composites but necessitates post-processing.
Future research should focus on hybrid techniques, such as CVD-sputtering for defect-free thin films, and molten salt electrolysis with nanocarbon additives to enhance conductivity.
Q & A
Q. What are the standard laboratory methods for synthesizing chromium silicide (CrSi₂), and how do they influence material purity?
this compound is typically synthesized via solid-state reactions at high temperatures (e.g., 1000–1300°C) using stoichiometric mixtures of chromium and silicon powders. Reactive sintering or sputtering techniques (e.g., magnetron sputtering) are also employed for thin-film applications. Purity is ensured by controlling atmospheric conditions (e.g., inert argon gas) and post-synthesis characterization via X-ray diffraction (XRD) to confirm the CrSi₂ phase .
Q. How should researchers safely handle this compound (CrSi₂) to minimize exposure risks?
Safety protocols include:
- Using fume hoods to avoid inhalation of fine particles.
- Wearing nitrile gloves and chemical-resistant lab coats to prevent skin contact.
- Employing high-efficiency particulate air (HEPA) filters during powder processing. Refer to safety data sheets (SDS) for CrSi₂, which highlight respiratory and dermal protection requirements .
Q. What spectroscopic techniques are most effective for characterizing CrSi₂'s structural and compositional properties?
- XRD : Identifies crystallographic phases and lattice parameters.
- SEM-EDS : Maps elemental distribution and surface morphology.
- XPS : Analyzes surface oxidation states and chemical bonding.
- Raman spectroscopy : Detects vibrational modes linked to Si-Cr bonding .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported thermodynamic properties of CrSi₂?
Density functional theory (DFT) simulations can predict formation enthalpies, phase stability, and electronic band structures. These models are validated against experimental data (e.g., differential scanning calorimetry) to address discrepancies in melting points (reported as ~1490°C) or density variations (4.7 g/cm³ vs. literature gaps) .
Q. What experimental designs are recommended for assessing CrSi₂'s environmental toxicity, given limited ecotoxicological data?
- Conduct acute toxicity assays using Daphnia magna or algal species to evaluate aquatic impact.
- Simulate soil leaching experiments to assess heavy metal (Cr) release under varying pH conditions.
- Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify bioaccumulation in model organisms .
Q. How can researchers optimize CrSi₂'s thermoelectric performance through defect engineering?
- Introduce controlled dopants (e.g., Al or Ge) to modulate carrier concentration.
- Measure Seebeck coefficients and electrical conductivity via four-probe methods.
- Use scanning transmission electron microscopy (STEM) to correlate lattice defects with thermal conductivity reductions .
Q. What strategies mitigate data gaps in CrSi₂'s high-temperature oxidation behavior?
- Perform thermogravimetric analysis (TGA) under controlled oxygen partial pressures.
- Characterize oxide layers using cross-sectional TEM and energy-dispersive spectroscopy (EDS).
- Compare results with ab initio molecular dynamics (AIMD) simulations of surface oxidation pathways .
Methodological Guidance
Q. How should researchers address inconsistencies in reported physical properties of CrSi₂?
- Cross-validate data across multiple techniques (e.g., XRD for crystallinity, Archimedes' method for density).
- Reference peer-reviewed studies over non-academic sources (e.g., SDS entries with incomplete data) .
What frameworks assist in formulating hypothesis-driven research questions for CrSi₂ studies?
Apply the PICO framework (Population, Intervention, Comparison, Outcome) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
Q. How can systematic literature reviews improve experimental design for CrSi₂ applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
